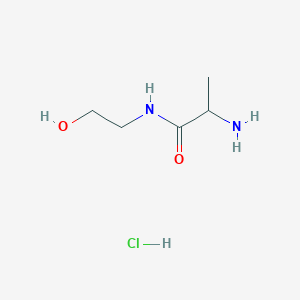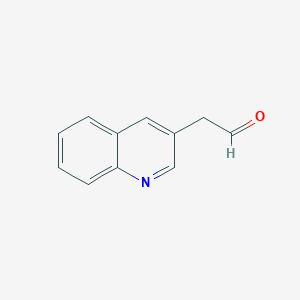
2-(Quinolin-3-YL)acétaldéhyde
Vue d'ensemble
Description
2-(Quinolin-3-YL)acetaldehyde is an organic compound that features a quinoline ring system attached to an acetaldehyde group. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological activities and applications in medicinal chemistry. The presence of the acetaldehyde group in 2-(Quinolin-3-YL)acetaldehyde adds to its reactivity and potential for various chemical transformations.
Applications De Recherche Scientifique
2-(Quinolin-3-YL)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Quinoline derivatives are known to have a wide range of applications in medicinal and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Mode of Action
Quinoline derivatives are known to exhibit a variety of interactions with their targets, leading to various biological and pharmacological activities .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, leading to a broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally considered in the development of new therapeutic agents .
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
The synthesis of quinoline derivatives often considers environmental factors, aiming for greener and more sustainable chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-3-YL)acetaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an aldehyde or ketone in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, where isatin reacts with an aldehyde in the presence of a base to form the quinoline derivative.
Industrial Production Methods
Industrial production of 2-(Quinolin-3-YL)acetaldehyde may involve optimized versions of the above-mentioned synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinolin-3-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the quinoline ring.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 2-(Quinolin-3-YL)ethanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure without the acetaldehyde group, known for its broad range of biological activities.
2-(Quinolin-3-YL)ethanol: The reduced form of 2-(Quinolin-3-YL)acetaldehyde, with an alcohol group instead of an aldehyde.
Quinoline-3-carboxylic acid: The oxidized form of 2-(Quinolin-3-YL)acetaldehyde, with a carboxylic acid group.
Uniqueness
2-(Quinolin-3-YL)acetaldehyde is unique due to the presence of both the quinoline ring and the reactive aldehyde group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
2-quinolin-3-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDZVURSSPHSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627128 | |
| Record name | (Quinolin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545423-95-8 | |
| Record name | (Quinolin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)


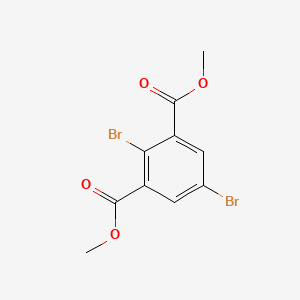
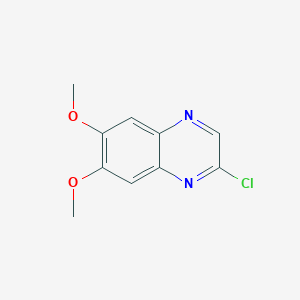
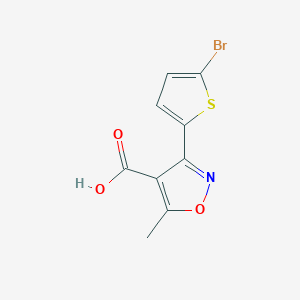
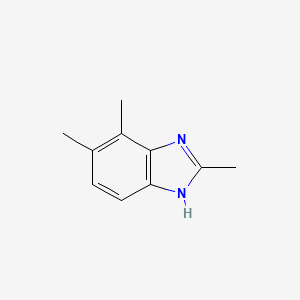

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)
